1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

TSPO binding affinity radioligand displacement drug discovery

Select XBD173 for research requiring sustained, TSPO-dependent neurosteroid synthesis, unlike fast-dissociating ligands. Its unique binding kinetics achieve high brain occupancy at clinical doses, making it optimal for Alzheimer's disease models (ameliorates cognitive deficits in vivo) and retinal research where it spares NLRP3 inflammasome-mediated caspase-1 activation, a profile distinct from PK11195.

Molecular Formula C22H28N2O4S
Molecular Weight 416.54
CAS No. 1448064-79-6
Cat. No. B2389209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
CAS1448064-79-6
Molecular FormulaC22H28N2O4S
Molecular Weight416.54
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)O
InChIInChI=1S/C22H28N2O4S/c1-17-4-2-3-5-22(17)28-20-6-8-21(9-7-20)29(26,27)24-14-10-18(11-15-24)23-13-12-19(25)16-23/h2-9,18-19,25H,10-16H2,1H3
InChIKeyVZHLSWBFNZQAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (XBD173) – Chemical Identity and Procurement Baseline


The compound 1-(1-((4-(o-tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (CAS 1448064-79-6), commonly designated XBD173 or emapunil, belongs to the sulfonyl piperidine-pyrrolidine class of translocator protein (TSPO, 18 kDa) ligands [1]. It is structurally distinct from classical TSPO ligands such as the isoquinoline carboxamide PK11195 and the benzodiazepine Ro5-4864, featuring a central piperidine ring with an N-sulfonyl-4-(o-tolyloxy)phenyl substituent and a pyrrolidin-3-ol moiety [2]. XBD173 has been evaluated in preclinical and clinical studies as a neurosteroidogenesis-enhancing, non-sedating anxiolytic and anti-inflammatory agent [3].

Why 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol Cannot Be Interchanged with In-Class TSPO Ligands


The sulfonyl piperidine-pyrrolidine scaffold of XBD173 confers TSPO binding kinetics and functional signaling outcomes that are not shared by other TSPO ligand chemotypes. While PK11195 displays higher binding affinity (Ki ~0.3–0.4 nM) and Ro5-4864 exhibits comparable nanomolar affinity, XBD173 uniquely achieves pharmacologically relevant human brain TSPO occupancy at clinically tolerated oral doses, a property not attained by etifoxine despite its clinical use as an anxiolytic [1]. Furthermore, the dissociation rate of XBD173 from the [³H]PK11195 binding site is slow, correlating with high neurosteroidogenic efficacy, whereas etifoxine dissociates rapidly from the same site, rendering simple affinity comparisons inadequate proxies for functional activity [2]. Generic substitution among TSPO ligands without consideration of these kinetic and occupancy parameters risks selecting a compound with insufficient target engagement or divergent downstream pharmacology.

Quantitative Differentiation Evidence for 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (XBD173)


TSPO Binding Affinity of XBD173 in Human and Rodent Membranes vs. PK11195, Ro5-4864, and Etifoxine

XBD173 exhibits moderate nanomolar affinity for TSPO (Ki = 23–28 nM in rat cortical and human HEK293T membranes), placing it between the subnanomolar affinity of PK11195 (Ki = 0.31–0.40 nM) and the micromolar affinity of etifoxine (Ki = 7.8 μM in human brain) [1][2][3]. The affinity of XBD173 overlaps with that of Ro5-4864 (Ki = 6.8–37.6 nM in rat kidney membranes), yet the two compounds diverge substantially in dissociation kinetics and functional neurosteroidogenic output, underscoring that binding affinity alone does not predict in vivo efficacy [4].

TSPO binding affinity radioligand displacement drug discovery

Human Brain TSPO Occupancy: XBD173 90 mg QD vs. Etifoxine 50 mg TID – Direct Pharmacokinetic-Pharmacodynamic Comparison

In a direct human pharmacokinetic study, oral XBD173 at 90 mg once daily achieved a maximal free plasma concentration (Cmax,free) of 1.1 nM, which is commensurate with its TSPO binding affinity (Ki ~23–28 nM), predicting pharmacologically relevant brain TSPO occupancy. In contrast, etifoxine at the standard clinical dose of 50 mg three times daily yielded a maximal free concentration of only 0.31 nM, which is >25,000-fold below its TSPO Ki of 7.8 μM, rendering TSPO-mediated effects unattainable [1]. The free fraction of XBD173 was 0.34%, and its total Cmax was 129 ng/mL [1].

TSPO occupancy pharmacokinetics clinical translation

Anti-Inflammatory Efficacy in Human Retinal Pigment Epithelial (ARPE-19) Cells: XBD173 vs. PK11195 and Ro5-4864

In ARPE-19 cells challenged with reactive microglial supernatants and the lysosomal destabilizer LLOMe, XBD173 (at 10 μM) significantly repressed mRNA expression of IL-1β, IL-18, and CCL-2, whereas PK11195 (at 10 μM) suppressed IL-1β, IL-8, and CCL-2, and Ro5-4864 (at 10 μM) suppressed IL-1β, caspase-1, IL-8, IL-6, and CCL-2 [1]. Notably, XBD173 did not attenuate caspase-1 activation, whereas PK11195 and Ro5-4864 significantly reduced NLRP3-inflammasome-mediated caspase-1 p20 subunit formation [1]. This indicates a differential anti-inflammatory profile: XBD173 inhibits transcriptional cytokine responses without broadly suppressing inflammasome activation, which may preserve host defense functions [1].

retinal inflammation NLRP3 inflammasome age-related macular degeneration

Neurosteroidogenic Efficacy and Dissociation Kinetics: XBD173 vs. Etifoxine at the [³H]PK11195 Binding Site

Using a competition kinetic association assay, XBD173 displayed a slow dissociation rate from the [³H]PK11195 binding site on TSPO, consistent with a long residence time (RT), whereas etifoxine exhibited a fast dissociation profile at the same site [1]. Both XBD173 and etifoxine were highly steroidogenic in C6 rat glioma cells, stimulating pregnenolone production. However, the long RT of XBD173 was predictive of sustained neurosteroidogenic efficacy, while etifoxine achieved its neurosteroidogenic activity via binding to the distinct Ro5-4864 site, where it also demonstrated a long RT [1]. This two-site binding behavior of etifoxine contrasts with the single-site, slow-dissociating interaction of XBD173 at the PK11195 site, providing a mechanistic basis for divergent downstream GABA-A receptor potentiation [1].

neurosteroidogenesis residence time GABA-A modulation

Clinical Anxiolytic Selectivity: XBD173 vs. Alprazolam in a CCK-4 Panic Challenge Trial

In a randomized, double-blind, placebo-controlled trial in 70 healthy male volunteers undergoing a CCK-4-induced panic challenge, XBD173 (3 dose levels) was compared with alprazolam (2 mg) [1]. XBD173 produced rapid antipanic effects without sedation, tolerance development, or withdrawal symptoms upon discontinuation, whereas alprazolam, a conventional benzodiazepine, caused sedation and is associated with tolerance and withdrawal liability [1]. XBD173 enhanced GABA-mediated inhibitory neurotransmission via TSPO-dependent neurosteroidogenesis rather than direct benzodiazepine-site binding, accounting for its distinct side-effect profile [1]. The panic response was significantly attenuated compared to placebo, with effect sizes comparable to alprazolam but without the benzodiazepine-typical adverse events [1].

anxiolytic panic disorder benzodiazepine-sparing

Optimal Research and Preclinical Application Scenarios for 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (XBD173)


Neurosteroidogenesis-Mediated GABAergic Modulation Studies

XBD173 is uniquely suited for experiments requiring sustained, TSPO-dependent stimulation of neurosteroid synthesis (e.g., allopregnanolone, THDOC) to potentiate GABA-A receptor function. Its long residence time at the [³H]PK11195 binding site correlates with high steroidogenic efficacy in vitro, making it the compound of choice over fast-dissociating etifoxine when target engagement kinetics are critical [1]. Use XBD173 at 1–10 μM in C6 glioma or human astrocyte models to assess pregnenolone production via ELISA.

In Vivo Neuroinflammation and Alzheimer's Disease Models

In transgenic ArcAβ Alzheimer's disease mice, chronic XBD173 administration (1 mg/kg every second day for 3 months) ameliorated spatial learning deficits, reduced cortical Aβ plaque load and soluble Aβ levels, rescued spine density, and decreased complement C1q deposits [2]. The procognitive effects were abolished in TSPO-knockout mice, confirming target specificity. XBD173 is thus the TSPO ligand of choice for preclinical AD studies requiring in vivo target validation.

Ocular Inflammation and Age-Related Macular Degeneration Research

In human ARPE-19 retinal pigment epithelial cells, XBD173 selectively represses IL-1β, IL-18, and CCL-2 expression without suppressing NLRP3 inflammasome-mediated caspase-1 activation, distinguishing it from PK11195 and Ro5-4864 that broadly inhibit caspase-1 [3]. This inflammasome-sparing anti-inflammatory profile is valuable for retinal research where preservation of certain innate immune functions is desirable. Combine with Nrf2 pathway readouts to assess antioxidant effects.

Human Experimental Medicine and Clinical Target Engagement Studies

XBD173 (90 mg oral QD) is the only TSPO ligand with published human pharmacokinetic data demonstrating brain TSPO occupancy commensurate with its binding affinity (predicted free brain concentration ~1.1 nM ≥ Ki) [4]. It is the rational selection for human challenge studies, experimental medicine protocols (e.g., cerebral small vessel disease, NCT06643013), or as a reference standard for PET tracer blocking studies. Etifoxine is unsuitable for this purpose due to inadequate TSPO occupancy at clinical doses [4].

Quote Request

Request a Quote for 1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.